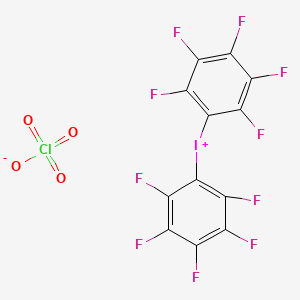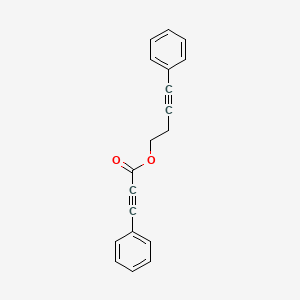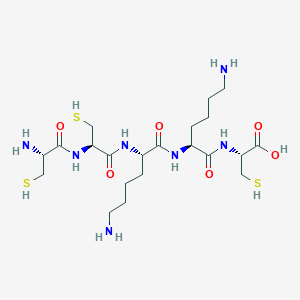![molecular formula C24H40Br2O6 B12609156 1,2-Dibromo-4,5-bis{[6-(2-methoxyethoxy)hexyl]oxy}benzene CAS No. 646066-52-6](/img/structure/B12609156.png)
1,2-Dibromo-4,5-bis{[6-(2-methoxyethoxy)hexyl]oxy}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dibromo-4,5-bis{[6-(2-methoxyethoxy)hexyl]oxy}benzene: is a complex organic compound characterized by the presence of bromine atoms and ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dibromo-4,5-bis{[6-(2-methoxyethoxy)hexyl]oxy}benzene typically involves the bromination of a precursor benzene derivative followed by etherification. One common method involves the reaction of 1,2-dibromobenzene with 6-(2-methoxyethoxy)hexanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkages .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process. Additionally, purification steps like recrystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1,2-Dibromo-4,5-bis{[6-(2-methoxyethoxy)hexyl]oxy}benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The ether linkages can be oxidized under strong oxidative conditions.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino derivatives, while oxidation can produce carbonyl-containing compounds .
Scientific Research Applications
1,2-Dibromo-4,5-bis{[6-(2-methoxyethoxy)hexyl]oxy}benzene has several scientific research applications:
Materials Science: Used in the synthesis of advanced polymers and materials with unique electronic properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism by which 1,2-Dibromo-4,5-bis{[6-(2-methoxyethoxy)hexyl]oxy}benzene exerts its effects is largely dependent on its interactions with other molecules. The bromine atoms and ether linkages play a crucial role in its reactivity. For instance, the bromine atoms can participate in electrophilic aromatic substitution reactions, while the ether linkages can undergo cleavage under acidic or basic conditions .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dibromo-2,5-bis(2-methoxyethoxy)benzene
- 1,2-Dibromo-4,5-bis(octyloxy)benzene
- 1,4-Dibromo-2,5-dimethoxybenzene
Uniqueness
1,2-Dibromo-4,5-bis{[6-(2-methoxyethoxy)hexyl]oxy}benzene is unique due to its specific substitution pattern and the presence of long ether chains. This structural uniqueness imparts distinct physical and chemical properties, making it suitable for specialized applications in materials science and organic synthesis .
Properties
CAS No. |
646066-52-6 |
|---|---|
Molecular Formula |
C24H40Br2O6 |
Molecular Weight |
584.4 g/mol |
IUPAC Name |
1,2-dibromo-4,5-bis[6-(2-methoxyethoxy)hexoxy]benzene |
InChI |
InChI=1S/C24H40Br2O6/c1-27-15-17-29-11-7-3-5-9-13-31-23-19-21(25)22(26)20-24(23)32-14-10-6-4-8-12-30-18-16-28-2/h19-20H,3-18H2,1-2H3 |
InChI Key |
WVGNSXKPYAEZPL-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCCCCCOC1=CC(=C(C=C1OCCCCCCOCCOC)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-N-[(3-nitrophenyl)methyl]oxan-4-amine](/img/structure/B12609074.png)
![(3Z)-5-Ethynyl-3-[(3-ethynylphenyl)imino]-2-benzofuran-1(3H)-one](/img/structure/B12609075.png)
![6-{[tert-Butyl(diphenyl)silyl]oxy}-2-oxohexyl acetate](/img/structure/B12609082.png)
![Anthracene, 9-bromo-10-[(4'-pentyl[1,1'-biphenyl]-4-yl)ethynyl]-](/img/structure/B12609087.png)


![4-Chlorophenyl N'-[(methanesulfonyl)oxy]carbamimidate](/img/structure/B12609110.png)
![2-(3-Oxo-3H-indol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B12609112.png)
![Phosphonic acid, [[4-amino-3-(6-amino-9H-purin-9-yl)butoxy]methyl]-](/img/structure/B12609113.png)

![5-[(3-Bromophenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione](/img/structure/B12609123.png)

![N,N-Dicyclohexyl-N',N''-bis[2,6-di(propan-2-yl)phenyl]guanidine](/img/structure/B12609141.png)

